Woodtide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

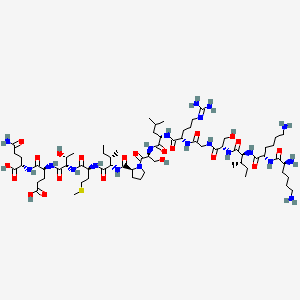

C68H122N20O21S |

|---|---|

Molekulargewicht |

1587.9 g/mol |

IUPAC-Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C68H122N20O21S/c1-9-36(5)52(85-59(100)41(18-12-14-27-70)78-55(96)39(71)17-11-13-26-69)64(105)83-46(33-89)56(97)76-32-50(93)77-40(19-15-28-75-68(73)74)57(98)82-45(31-35(3)4)61(102)84-47(34-90)66(107)88-29-16-20-48(88)62(103)86-53(37(6)10-2)63(104)80-43(25-30-110-8)60(101)87-54(38(7)91)65(106)79-42(22-24-51(94)95)58(99)81-44(67(108)109)21-23-49(72)92/h35-48,52-54,89-91H,9-34,69-71H2,1-8H3,(H2,72,92)(H,76,97)(H,77,93)(H,78,96)(H,79,106)(H,80,104)(H,81,99)(H,82,98)(H,83,105)(H,84,102)(H,85,100)(H,86,103)(H,87,101)(H,94,95)(H,108,109)(H4,73,74,75)/t36-,37-,38+,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-/m0/s1 |

InChI-Schlüssel |

OQAFCILWEALKPW-VVPQDLLDSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Woodtide Peptide Substrate Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Woodtide

This compound is a synthetic peptide commonly utilized as a substrate for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family of protein kinases.[1] Its sequence is derived from the phosphorylation site of the Forkhead in rhabdomyosarcoma (FKHR) transcription factor, a known in vivo substrate of DYRK1A. The peptide sequence of this compound is typically KKISGRLSPIMTEQ-NH2.[2] The two lysine (B10760008) residues (KK) at the N-terminus are often added to facilitate the binding of the peptide to phosphocellulose paper, a common method for separating the phosphorylated peptide from radioactive ATP in kinase assays.

This compound as a Substrate for the DYRK Kinase Family

This compound is a well-established and efficiently phosphorylated substrate for members of the DYRK family, including DYRK1A, DYRK1B, and DYRK2.[2][3] The DYRK family of kinases are proline-directed serine/threonine kinases.[4] They play crucial roles in a variety of cellular processes, including cell proliferation, differentiation, and survival.

Table 1: this compound Substrate Profile

| Kinase Family | Specific Kinases | This compound Sequence | Phosphorylation Site | Kinetic Parameters (K_m, V_max, k_cat) | Typical Assay Concentration |

| DYRK | DYRK1A, DYRK1B, DYRK2 | KKISGRLSPIMTEQ-NH2 | Serine/Threonine | Not reported in the literature | 50 μM[1][2][3] |

Signaling Pathways Involving DYRK Kinases

DYRK kinases are integral components of several signaling pathways. One of their key functions is to act as "priming" kinases. In this role, a DYRK kinase phosphorylates a substrate at one site, which then allows for a subsequent phosphorylation event at an adjacent site by another kinase, often Glycogen Synthase Kinase 3 (GSK3). This priming mechanism is crucial for the regulation of various downstream cellular processes.

Caption: DYRK kinase priming of a substrate for subsequent phosphorylation by GSK3.

Experimental Protocols for Kinase Assays using this compound

The following provides a detailed methodology for a standard in vitro kinase assay using this compound as a substrate, based on commonly cited protocols. This assay is designed to measure the activity of a specific DYRK kinase.

Materials and Reagents

-

Purified active DYRK kinase (e.g., DYRK1A, DYRK1B, or DYRK2)

-

This compound peptide (KKISGRLSPIMTEQ-NH2)

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)[3]

-

[γ-³²P]ATP or [γ-³³P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and scintillation fluid

-

Standard laboratory equipment (pipettes, microcentrifuge tubes, water bath, etc.)

Experimental Workflow

Caption: General workflow for an in vitro radiometric kinase assay.

Detailed Methodology

-

Prepare the Kinase Reaction Master Mix:

-

Initiate the Kinase Reaction:

-

Prepare the ATP solution by diluting [γ-³²P]ATP or [γ-³³P]ATP in the kinase assay buffer to the desired final concentration (e.g., 100 μM).

-

To start the reaction, add the ATP solution to the master mix. The final reaction volume is typically 25-50 μL.

-

Mix gently by pipetting.

-

-

Incubation:

-

Incubate the reaction tubes in a water bath at 30°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of the kinase activity.

-

-

Stop the Reaction and Spotting:

-

Terminate the reaction by adding a small volume of 0.75% phosphoric acid.

-

Spot an aliquot (e.g., 20 μL) of each reaction mixture onto a labeled P81 phosphocellulose paper square.

-

-

Washing:

-

Wash the P81 papers three to four times for 5-10 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated radioactive ATP.

-

Perform a final wash with acetone (B3395972) to air dry the papers.

-

-

Detection and Quantification:

-

Place each dried P81 paper square into a scintillation vial.

-

Add an appropriate volume of scintillation fluid.

-

Quantify the amount of incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

-

-

Data Analysis:

-

Subtract the background CPM (from a no-enzyme control) from the sample CPM to determine the net kinase activity.

-

If determining kinetic parameters, perform the assay with varying concentrations of this compound and/or ATP and analyze the data using Michaelis-Menten kinetics.

-

Note: For non-radioactive assays, alternative detection methods such as fluorescence-based assays or antibody-based detection of phosphorylated this compound can be employed. These methods may require modifications to the protocol, such as the use of fluorescently labeled ATP analogs or specific phospho-Woodtide antibodies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Specificity determinants of substrate recognition by the protein kinase DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]

Woodtide's Role in DYRK Kinase Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Woodtide, a synthetic peptide substrate, and its application in studying the enzymatic activity of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family. This document outlines the mechanism of action, presents quantitative data, details experimental protocols, and provides visual representations of key processes to facilitate a comprehensive understanding for researchers in kinase biology and drug discovery.

Introduction to DYRK Kinases and this compound

The DYRK family of protein kinases are crucial regulators of a wide array of cellular processes, including cell proliferation, differentiation, and survival.[1] These kinases are unusual in that they possess dual-specificity, capable of phosphorylating both serine/threonine and tyrosine residues.[1] However, their tyrosine kinase activity is directed towards their own activation loop in an intramolecular autophosphorylation event that occurs during translation, leading to a constitutively active state for serine/threonine phosphorylation of other substrates.[2]

Given their significant role in cellular function, aberrant DYRK activity has been implicated in various pathologies, including neurodegenerative diseases and cancer.[3][1][4] This has made them attractive targets for therapeutic intervention. To investigate the function of these kinases and to screen for potential inhibitors, reliable and specific assay methodologies are essential.

This compound is a synthetic peptide substrate specifically designed for assaying the activity of DYRK family members.[5][6][7][8] Its sequence is derived from the phosphorylation site of the Forkhead box protein O1 (FOXO1, also known as FKHR), a known physiological substrate of DYRKs.[5][6][7][8] The use of this compound provides a specific and reproducible means to measure the kinase activity of DYRK isoforms in vitro.

Mechanism of Action

In a DYRK kinase assay, this compound functions as a specific substrate that is recognized and phosphorylated by the active DYRK enzyme. The core mechanism involves the transfer of the gamma-phosphate group from adenosine (B11128) triphosphate (ATP) to a specific serine or threonine residue within the this compound peptide sequence. The rate of this phosphotransfer reaction is directly proportional to the activity of the DYRK kinase.

The general reaction is as follows:

DYRK Kinase + this compound + ATP → DYRK Kinase + Phospho-Woodtide + ADP

By measuring the formation of either phospho-Woodtide or the depletion of ATP (or formation of ADP), the enzymatic activity of the DYRK kinase can be quantified. This principle is the foundation for various assay formats, including radiometric and luminescence-based methods.

Below is a diagram illustrating the signaling pathway involving DYRK-mediated phosphorylation of a substrate like this compound.

Caption: DYRK Kinase phosphorylates this compound using ATP.

Quantitative Data

| Parameter | Value | Kinase Isoform(s) | Assay Type | Reference |

| Substrate Concentration | 50 µM | dDYRK2, MNB | Radiometric ([gamma-32P]ATP) | [5] |

| Substrate Concentration | ~50-100 µM | DYRK1A | Luminescence (Kinase-Glo®) | [9] |

| Substrate Concentration | 0.2 µg/µl | DYRK2 | Luminescence (ADP-Glo™) | [10] |

Experimental Protocols

Several methods can be employed to measure the phosphorylation of this compound by DYRK kinases. The two most common approaches are luminescence-based assays that measure ATP depletion and radiometric assays that directly measure phosphate (B84403) incorporation.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This method quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence signal corresponds to higher kinase activity.

Materials:

-

Purified, active recombinant DYRK kinase

-

This compound (DYRKtide) peptide substrate[9]

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)[9]

-

ATP solution

-

Kinase-Glo® Max Reagent (or equivalent)[9]

-

Luminometer[11]

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a master mix containing the Kinase Assay Buffer and this compound substrate to a final concentration of approximately 50-100 µM.[9]

-

Aliquot Kinase: Dilute the DYRK enzyme stock in Kinase Assay Buffer to the desired working concentration (e.g., 5 ng per reaction).[9] Add the diluted kinase to the appropriate wells of the microplate. For negative controls, add buffer only.

-

Add Inhibitor (if applicable): For inhibitor screening, add serially diluted compounds to the wells. Add vehicle control (e.g., DMSO) to control wells. The final DMSO concentration should typically not exceed 1%.[11][12]

-

Add Substrate Mix: Add the this compound-containing master mix to all wells.

-

Initiate Reaction: Start the kinase reaction by adding ATP solution to a final concentration of around 100 µM.[9]

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.[9] The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.[11]

-

Terminate and Detect: Stop the reaction by adding an equal volume of Kinase-Glo® Max reagent to each well.[9]

-

Signal Stabilization: Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.[11]

-

Measure Luminescence: Read the luminescence using a plate reader. The signal is inversely proportional to kinase activity.[11]

The following diagram outlines the workflow for a typical luminescence-based DYRK kinase assay.

Caption: Workflow for a luminescence-based DYRK kinase assay.

Radiometric Kinase Assay ([γ-³³P]ATP)

This classic method provides a direct measure of substrate phosphorylation by using radioactively labeled ATP.

Materials:

-

Purified, active recombinant DYRK kinase

-

This compound peptide substrate

-

Kinase reaction buffer

-

[γ-³³P]ATP or [γ-³²P]ATP

-

P81 phosphocellulose paper or equivalent binding matrix

-

Phosphoric acid wash solution

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing kinase reaction buffer, the DYRK enzyme, and the test inhibitor or vehicle.

-

Initiate Reaction: Start the reaction by adding a mix of this compound and [γ-³³P]ATP. Typical concentrations are around 50 µM for this compound.[5]

-

Incubation: Incubate the reaction at 30°C for a defined period, typically 30-40 minutes.[13][14]

-

Stop Reaction and Spot: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated this compound peptide will bind to the paper.

-

Wash: Wash the P81 papers multiple times in phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantify: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

The logical relationship for analyzing results from an inhibitor screening experiment is depicted below.

References

- 1. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]

- 2. New insights into the roles for DYRK family in mammalian development and congenital diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. amsbio.com [amsbio.com]

- 8. This compound — TargetMol Chemicals [targetmol.com]

- 9. benchchem.com [benchchem.com]

- 10. promega.com [promega.com]

- 11. benchchem.com [benchchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Assay: Inhibition of DYRK2 (unknown origin) using this compound as substrate after 40 mins in presence of [gamma-33P]ATP by microbeta scintillation counti... - ChEMBL [ebi.ac.uk]

- 14. Assay: Inhibition of GST tagged recombinant human DYRK2 expressed in Escherichia coli using using this compound as substrate after 30 mins by [gamma-33P]A... - ChEMBL [ebi.ac.uk]

Woodtide Forkhead-Derived Peptide: An In-depth Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of a Key Tool for Kinase Research and Drug Discovery

This technical guide provides an in-depth analysis of the Woodtide Forkhead-derived peptide, a critical tool for researchers and drug development professionals working in the field of cell signaling and kinase biology. This document details the peptide's core properties, its role as a specific substrate for the DYRK (Dual-specificity tyrosine-phosphorylation-regulated kinase) family, and its application in biochemical assays.

Introduction to this compound

This compound is a synthetic peptide derived from the human transcription factor Forkhead box protein O1 (FOXO1), also known as FKHR. Specifically, it corresponds to amino acids 324-334 of FOXO1. This peptide serves as a highly specific and efficient in vitro substrate for the DYRK family of protein kinases, most notably DYRK1A. Its primary application is in the characterization of DYRK kinase activity and the screening of potential inhibitors.

Peptide Characteristics

A summary of the key quantitative and qualitative data for the this compound peptide is presented below.

| Property | Value | Reference |

| Amino Acid Sequence | KKISGRLSPIMTEQ | [1] |

| Molecular Formula | C68H123N21O20S | N/A |

| Molecular Weight | 1587.88 g/mol | [2] |

| Phosphorylation Site | Serine (corresponding to Ser329 in human FOXO1) | [3][4] |

| Primary Kinase Target | DYRK family (especially DYRK1A) | [1][5][6] |

Note: The two N-terminal lysine (B10760008) (KK) residues are often added to the native sequence to facilitate binding to phosphocellulose paper in certain kinase assay formats.

The DYRK1A-FOXO1 Signaling Pathway

This compound's sequence is derived from a critical regulatory region within the FOXO1 transcription factor. In a cellular context, the phosphorylation of FOXO1 at Serine 329 by DYRK1A is a key event that modulates its function. This phosphorylation event promotes the nuclear export of FOXO1, leading to its cytosolic sequestration and subsequent degradation.[3][4] This prevents FOXO1 from translocating to the nucleus and activating target genes involved in critical cellular processes such as apoptosis and cell cycle arrest. The DYRK1A-FOXO1 signaling axis is therefore a crucial pathway in cell fate determination.[3]

Experimental Protocols

Preparation and Handling of this compound Peptide

Proper handling and storage of the this compound peptide are crucial for maintaining its integrity and ensuring reproducible experimental results.

Reconstitution:

-

Before opening, allow the lyophilized peptide vial to equilibrate to room temperature to prevent condensation.

-

Reconstitute the peptide in a suitable solvent, such as sterile, nuclease-free water or a buffer with a pH between 5 and 7. For a 1 mM stock solution, add the appropriate volume of solvent based on the amount of peptide provided.

-

Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking.

Storage:

-

Lyophilized Peptide: Store at -20°C or -80°C for long-term stability.

-

Reconstituted Peptide Solution: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

In Vitro DYRK1A Kinase Assay using this compound

This protocol provides a general framework for a non-radioactive in vitro kinase assay to measure DYRK1A activity using this compound as a substrate. This can be adapted for various detection methods, such as HPLC-based separation of phosphorylated and unphosphorylated peptide or antibody-based detection (e.g., ELISA).

Materials:

-

Recombinant active DYRK1A

-

This compound peptide

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

Stop Solution (e.g., 100 mM EDTA)

-

Detection reagents (specific to the chosen method)

Procedure:

-

Prepare a reaction mixture containing the Kinase Assay Buffer, a specific concentration of this compound (e.g., 50 µM), and the desired concentration of the test compound (inhibitor).

-

Add recombinant DYRK1A to the reaction mixture and pre-incubate for a short period (e.g., 10 minutes) at 30°C.

-

Initiate the kinase reaction by adding a specific concentration of ATP (the concentration may vary depending on the assay, but a common starting point is near the Km of ATP for DYRK1A, if known).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate the reaction by adding the Stop Solution.

-

Proceed with the detection and quantification of the phosphorylated this compound peptide using the chosen method.

Experimental Workflow for a DYRK1A Kinase Assay:

Quantitative Data

While this compound is a widely used substrate for DYRK kinases, specific Michaelis-Menten constants (Km and Vmax) are not consistently reported across the literature and can be highly dependent on the specific assay conditions (e.g., buffer composition, ATP concentration, and kinase construct). Researchers are encouraged to determine these parameters empirically under their specific experimental conditions for quantitative studies.

Conclusion

The this compound Forkhead-derived peptide is an invaluable tool for the study of DYRK family kinases. Its specificity and efficiency as a substrate make it ideal for in vitro kinase assays aimed at elucidating enzyme kinetics, screening for novel inhibitors, and understanding the broader role of the DYRK-FOXO1 signaling axis in health and disease. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. amsbio.com [amsbio.com]

- 6. researchgate.net [researchgate.net]

Woodtide: A Technical Guide to its Origin, Synthesis, and Application in Kinase Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Woodtide is a synthetic peptide that has become a valuable tool for researchers studying the DYRK (dual-specificity tyrosine-regulated kinase) family of protein kinases. It is not a naturally occurring peptide but was rationally designed as a specific substrate for in vitro kinase assays. This guide provides a comprehensive overview of this compound, from its conceptual origin and synthesis to its practical application in experimental settings.

Discovery and Design Rationale

The design of this compound is based on the amino acid sequence surrounding a known phosphorylation site in the Forkhead in Rhabdomyosarcoma (FKHR) transcription factor, a physiological substrate of DYRK kinases. The development of this peptide substrate was a crucial step in enabling the specific and reproducible measurement of DYRK kinase activity in a controlled, in vitro environment.

The peptide corresponds to residues 324-334 of the FKHR protein. A key design feature of this compound is the addition of two lysine (B10760008) residues at the N-terminus. This modification was introduced to facilitate the peptide's binding to phosphocellulose paper, a common method for separating phosphorylated from non-phosphorylated peptides in radioactive kinase assays.[1][2] The name "this compound" is a portmanteau derived from one of the lead researchers in the field (Woods) and "peptide".

Physicochemical Properties of this compound

| Property | Value |

| Sequence | Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2 |

| Molecular Formula | C68H123N21O20S |

| Molecular Weight | 1586.93 g/mol |

| Origin | Synthetic, based on human FKHR (residues 324-334) |

| Primary Application | In vitro substrate for DYRK family kinases |

Synthesis of this compound

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][3][4][5][6] SPPS allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound

This protocol outlines the general steps for the manual synthesis of a peptide like this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide.

-

Resin Preparation:

-

The Rink Amide resin is placed in a reaction vessel and swelled in an appropriate solvent, typically dimethylformamide (DMF), for 1-2 hours.

-

-

Fmoc Deprotection:

-

The Fmoc protecting group on the resin is removed by treating it with a 20% solution of piperidine (B6355638) in DMF for a specified time (e.g., 20 minutes). This exposes the free amine group for the coupling of the first amino acid.

-

The resin is then washed thoroughly with DMF to remove the piperidine and cleaved Fmoc group.

-

-

Amino Acid Coupling:

-

The first Fmoc-protected amino acid (in this case, Fmoc-Gln) is pre-activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

-

The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours to allow the coupling reaction to go to completion.

-

The resin is washed with DMF to remove excess reagents.

-

-

Chain Elongation:

-

Steps 2 and 3 are repeated for each subsequent amino acid in the this compound sequence (Glu, Thr, Met, etc.) in the reverse order of the final sequence.

-

-

Cleavage and Deprotection:

-

Once the full peptide chain is assembled, the resin is washed with dichloromethane (B109758) (DCM) and dried.

-

The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane (B1312306) and water) to prevent side reactions. This reaction is usually carried out for 2-3 hours.

-

-

Purification and Analysis:

-

The crude peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and lyophilized.

-

The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the synthesized this compound are confirmed by mass spectrometry and analytical HPLC.

-

Application in DYRK Kinase Assays

This compound is primarily used as a substrate in in vitro kinase assays to determine the activity of DYRK family members (e.g., DYRK1A, DYRK1B, DYRK2). These assays are fundamental for studying the enzyme kinetics of these kinases and for screening potential inhibitors.

Quantitative Data from Kinase Assays

The following table summarizes representative kinetic data for DYRK1A using a highly similar peptide substrate, "DYRKtide". Given that this compound is also a peptide substrate derived from a natural phosphorylation site, these values provide a good estimate of the expected kinetic parameters when using this compound.

| Kinase | Substrate | Km (µM) | Assay Conditions |

| DYRK1A | DYRKtide | 35 | In vitro kinase assay with recombinant DYRK1A.[7] |

| DYRK1A | ATP | - | A typical concentration used in assays is 100 µM.[8] |

| DYRK2 | This compound | - | Used as a substrate in assays to screen for inhibitors.[9] |

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

Experimental Protocol: In Vitro DYRK1A Kinase Assay

This protocol describes a typical radioactive kinase assay using [γ-33P]ATP to measure the phosphorylation of this compound by DYRK1A.

-

Reaction Mixture Preparation:

-

Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl₂).[8]

-

In a microcentrifuge tube, combine the reaction buffer, a specified concentration of this compound (e.g., 50 µM), and the DYRK1A enzyme.[10]

-

If screening for inhibitors, the test compound would be added at this stage.

-

-

Initiation of Kinase Reaction:

-

Termination of Reaction:

-

Stop the reaction by adding a quench solution, such as 20 mM EDTA, or by spotting the reaction mixture onto P81 phosphocellulose paper.[8]

-

-

Separation and Detection:

-

If using P81 paper, wash the paper multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP. The positively charged lysine residues in this compound ensure it binds to the negatively charged paper.

-

The amount of 33P incorporated into this compound is quantified using a scintillation counter.

-

-

Data Analysis:

-

Kinase activity is calculated based on the amount of radioactivity incorporated into the peptide over time.

-

For inhibitor screening, the percentage of inhibition is calculated relative to a control reaction without the inhibitor.

-

Role in DYRK Signaling Pathways

This compound itself does not have a signaling pathway; it is a tool used to study the pathways regulated by DYRK kinases. DYRKs are pleiotropic kinases involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[11] DYRK1A, in particular, is implicated in neurodevelopment and is located in the Down syndrome critical region.[11][12]

DYRKs are constitutively active kinases, and their activity is regulated by their expression level and subcellular localization. A key event in their activation is a one-time autophosphorylation on a conserved tyrosine residue in their activation loop, which occurs during translation.[13] Following this, they function as serine/threonine kinases.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Unusual function of the activation loop in the protein kinase DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Specificity determinants of substrate recognition by the protein kinase DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AID 1408764 - Inhibition of recombinant GST-tagged human DYRK2 expressed in Escherichia coli using this compound as substrate after 30 mins in presence of [gamma-33P] by scintillation counting method - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of the autophosphorylation sites and characterization of their effects in the protein kinase DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]

Woodtide Peptide: A Technical Guide for Researchers

An In-depth Technical Guide on the Woodtide Peptide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the this compound peptide, a key tool in kinase research. It covers the peptide's sequence and structural characteristics, its role as a substrate for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, and detailed experimental protocols for its use in kinase assays. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell signaling, oncology, and neurobiology.

This compound Peptide: Sequence and Physicochemical Properties

This compound is a synthetic peptide derived from the human transcription factor Forkhead in rhabdomyosarcoma (FKHR), also known as FOXO1a. Specifically, it corresponds to the amino acid sequence surrounding a known phosphorylation site for the DYRK family of kinases.[1] To facilitate its use in in-vitro kinase assays, the native sequence has been modified by the addition of two lysine (B10760008) residues at the N-terminus. This modification enhances the peptide's binding to phosphocellulose paper, a common matrix used in radiometric kinase assays.[2]

The primary sequence and key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| One-Letter Code | KKISGRLSPIMTEQ-NH2 | [2] |

| Three-Letter Code | H-Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2 | [2] |

| Molecular Formula | C68H123N21O20S | [2] |

| Molecular Weight | 1586.93 Da | [2] |

| Purity | Typically >95% (as determined by HPLC) |

This compound Peptide Structure

A definitive, experimentally determined three-dimensional structure of the this compound peptide is not currently available in the Protein Data Bank (PDB). However, computational modeling can provide insights into its likely conformation. As a short, linear peptide, this compound is expected to be highly flexible in solution, adopting a range of transient structures. Its conformation will be significantly influenced by its interaction with the catalytic cleft of its target kinases.

Biological Function and the DYRK Signaling Pathway

This compound functions as a specific substrate for the DYRK family of serine/threonine kinases, which includes isoforms such as DYRK1A and DYRK2.[1] These kinases are crucial regulators of a wide array of cellular processes, including cell proliferation, apoptosis, and differentiation. The phosphorylation of target proteins by DYRK kinases can have profound effects on their activity, stability, and subcellular localization.

The phosphorylation of the native FKHR protein by DYRK1A at Serine 329 (corresponding to the serine in the this compound sequence) has been shown to decrease the transcription factor's ability to stimulate gene transactivation and promotes its nuclear export.[3] This suggests that DYRK-mediated phosphorylation is a key regulatory mechanism for FKHR function.

The general signaling pathway involving DYRK kinases and their substrates can be visualized as follows:

Experimental Protocols

This compound is a versatile tool for in-vitro kinase assays, which are essential for studying kinase activity, identifying and characterizing kinase inhibitors, and elucidating signaling pathways. Below are detailed methodologies for common kinase assays utilizing this compound.

Radiometric Kinase Assay

This is a traditional and highly sensitive method for measuring kinase activity. It relies on the transfer of a radiolabeled phosphate (B84403) group from ATP to the substrate peptide.

Materials:

-

Recombinant DYRK kinase (e.g., DYRK1A, DYRK2)

-

This compound peptide

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.5% phosphoric acid)

-

Scintillation counter and scintillation fluid

Protocol:

-

Prepare the kinase reaction mix: In a microcentrifuge tube, combine the kinase reaction buffer, a specific concentration of this compound peptide (e.g., 50 µM), and the recombinant DYRK kinase.

-

Initiate the reaction: Add [γ-³²P]ATP to the reaction mix to a final concentration that is at or near the Km for the specific kinase, if known.

-

Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction: Spot a portion of the reaction mixture onto a piece of phosphocellulose paper. The basic lysine residues in this compound will bind to the negatively charged phosphocellulose.

-

Wash: Immerse the phosphocellulose paper in a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP. Wash multiple times.

-

Quantify: Place the washed and dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Non-Radiometric Kinase Assays

Due to safety and disposal concerns associated with radioactivity, non-radiometric methods have become increasingly popular.

This method utilizes an antibody that specifically recognizes the phosphorylated form of the this compound peptide.

Protocol Outline:

-

Coat Plate: A microplate is coated with a capture antibody that binds to the this compound peptide.

-

Kinase Reaction: The kinase reaction, containing DYRK kinase, this compound, and non-radiolabeled ATP, is added to the wells.

-

Detection: A detection antibody conjugated to an enzyme (e.g., HRP) that specifically recognizes the phosphorylated serine on this compound is added.

-

Substrate Addition: A chromogenic or fluorogenic substrate for the enzyme is added.

-

Signal Measurement: The resulting signal is measured using a plate reader and is proportional to the amount of phosphorylated this compound.

This method separates the phosphorylated and unphosphorylated forms of the this compound peptide using high-performance liquid chromatography (HPLC).

Protocol Outline:

-

Kinase Reaction: The kinase reaction is performed as described for the radiometric assay but with non-radiolabeled ATP.

-

Reaction Quenching: The reaction is stopped, typically by adding a strong acid or organic solvent.

-

HPLC Separation: The reaction mixture is injected onto an HPLC system, usually with a reverse-phase column. A gradient of organic solvent is used to separate the more polar phosphorylated peptide from the unphosphorylated peptide.

-

Detection: The peptides are detected as they elute from the column, typically by UV absorbance at 214 nm or by fluorescence if the peptide is labeled with a fluorophore. The peak areas of the phosphorylated and unphosphorylated peptides are used to quantify the kinase activity.

Quantitative Data

| Kinase | Inhibitor | IC50 (nM) | Assay Type |

| DYRK1A | Harmine | 100 | Radiometric |

| DYRK1A | EGCG | 33 | Radiometric |

| DYRK2 | Various small molecules | Varies | Radiometric |

Conclusion

The this compound peptide is an invaluable tool for the study of DYRK family kinases. Its well-defined sequence and utility as a specific substrate make it suitable for a variety of in-vitro kinase assays. This guide provides a foundational understanding of this compound's properties and detailed protocols for its application in research. The ability to accurately measure DYRK kinase activity using this compound will continue to be crucial for advancing our understanding of the physiological and pathological roles of this important kinase family and for the development of novel therapeutics targeting these enzymes.

References

The Biological Function of the FKHR 324-334 Region: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Forkhead box protein O1 (FOXO1), also known as Forkhead in rhabdomyosarcoma (FKHR), is a critical transcription factor that integrates various cellular signals to regulate a wide array of processes, including metabolism, cell cycle progression, apoptosis, and stress resistance. Its function is tightly controlled by post-translational modifications, primarily phosphorylation, which dictates its subcellular localization and transcriptional activity. This technical guide provides an in-depth analysis of the biological function of a specific C-terminal region of FKHR, spanning amino acids 324-334. This region, with the sequence SYDPDNKEER , harbors a cluster of key phosphorylation sites that play a crucial role in the negative regulation of FKHR's nuclear activity.

The FKHR 324-334 Region: A Hub for Phosphorylation-Mediated Nuclear Exclusion

The 324-334 region of FKHR is not directly involved in DNA binding. Instead, its primary role is to serve as a regulatory hub for protein kinases that control the nucleocytoplasmic shuttling of the protein. This region contains a critical cluster of serine residues—Ser322, Ser325, and Ser329—that are subject to phosphorylation.[1][2] Phosphorylation of these sites, in concert with the phosphorylation of the nearby Ser319, acts as a molecular switch, promoting the export of FKHR from the nucleus to the cytoplasm.[1] This translocation sequesters FKHR away from its target genes, thereby inhibiting its transcriptional activity and preventing the induction of apoptosis and cell cycle arrest.

Signaling Pathways Targeting the 324-334 Region

Several signaling pathways converge on the FKHR 324-334 region to modulate its phosphorylation status. The kinases responsible for phosphorylating this serine cluster are distinct from the well-characterized Akt kinase that targets other key regulatory sites in FKHR (Thr24, Ser256).

dot

Key kinases implicated in the phosphorylation of this region include:

-

Casein Kinase 1 (CK1): CK1 has been shown to phosphorylate Ser322 and Ser325, contributing to the nuclear export of FKHR.[2]

-

Dual-specificity tyrosine-phosphorylated and regulated kinase 1A (DYRK1A): DYRK1A specifically phosphorylates Ser329, which inhibits FKHR's transcriptional activity by promoting its cytoplasmic retention.[2]

-

Cyclin-dependent kinase 4 (CDK4): CDK4 also targets Ser329, leading to the inhibition of FKHR activity.[2]

Quantitative Data on the Function of the FKHR 324-334 Region

The functional consequence of phosphorylation within the 324-334 region is a shift in the subcellular localization of FKHR from the nucleus to the cytoplasm. While precise quantitative data for the individual contribution of each phosphorylation site is context-dependent, mutagenesis studies have provided valuable insights.

| FKHR Mutant | Subcellular Localization | Transcriptional Activity | Reference |

| Wild-type FKHR | Primarily nuclear in the absence of stimuli | Active | [1] |

| S322A/S325A/S329A Mutant | Increased nuclear retention | Enhanced | [2] |

| Phosphomimetic (S to E/D) Mutants | Predominantly cytoplasmic | Inhibited | [2] |

Experimental Protocols

Characterizing the biological function of the FKHR 324-334 region requires a combination of molecular biology, cell biology, and biochemical techniques. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis of the FKHR 324-334 Region

This protocol allows for the introduction of point mutations (e.g., serine to alanine (B10760859) to prevent phosphorylation, or serine to aspartic/glutamic acid to mimic phosphorylation) within the 324-334 region of an FKHR expression vector.

dot

Materials:

-

FKHR expression vector (e.g., in pcDNA3.1)

-

Mutagenic primers (forward and reverse)

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar (B569324) plates with appropriate antibiotic

Procedure:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification:

-

Set up the PCR reaction with the FKHR template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform PCR with an initial denaturation at 95°C, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

DpnI Digestion: Add DpnI enzyme to the PCR product to digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid intact. Incubate at 37°C for 1-2 hours.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Plasmid Isolation: Plate the transformed bacteria on selective agar plates. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA using a miniprep kit.

-

Sequence Verification: Sequence the isolated plasmids to confirm the presence of the desired mutation and the absence of any secondary mutations.

Subcellular Fractionation and Western Blotting

This protocol is used to determine the subcellular localization of wild-type and mutant FKHR.

Materials:

-

Cultured cells expressing FKHR constructs

-

Cell lysis buffer (cytoplasmic fraction)

-

Nuclear extraction buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-FKHR, anti-lamin A/C for nuclear fraction, anti-tubulin for cytoplasmic fraction)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in cytoplasmic lysis buffer and incubate on ice.

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

-

Nuclear Extraction:

-

Wash the nuclear pellet with lysis buffer.

-

Resuspend the pellet in nuclear extraction buffer and incubate on ice with periodic vortexing.

-

Centrifuge to pellet the nuclear debris. The supernatant is the nuclear fraction.

-

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions.

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against FKHR and loading controls (lamin A/C for nuclear, tubulin for cytoplasmic).

-

Incubate with HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

-

Immunofluorescence Microscopy

This method provides a visual confirmation of FKHR's subcellular localization.

Materials:

-

Cells grown on coverslips and transfected with FKHR constructs

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., BSA in PBS)

-

Primary antibody (anti-FKHR)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fixation and Permeabilization:

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with permeabilization buffer.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding with blocking buffer.

-

Incubate with the primary anti-FKHR antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

-

Staining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

-

Imaging: Visualize the cells using a fluorescence or confocal microscope and quantify the nuclear versus cytoplasmic fluorescence intensity.

In Vitro Kinase Assay

This assay determines if a specific kinase can directly phosphorylate the FKHR 324-334 region.

dot

Materials:

-

Purified recombinant FKHR (wild-type or mutant)

-

Purified active kinase (e.g., CK1, DYRK1A)

-

Kinase reaction buffer

-

ATP (radiolabeled [γ-³²P]ATP for autoradiography or "cold" ATP for Western blotting)

-

Phospho-specific antibodies (if available) or pan-FKHR antibody

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Reaction Setup: Combine the purified FKHR substrate, active kinase, and kinase reaction buffer in a microcentrifuge tube.

-

Initiate Reaction: Add ATP to start the phosphorylation reaction and incubate at the optimal temperature for the kinase (e.g., 30°C).

-

Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection:

-

Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody for the site of interest or a pan-FKHR antibody to detect a mobility shift.

-

Autoradiography: If using [γ-³²P]ATP, expose the gel to a phosphor screen or X-ray film to detect the incorporation of the radiolabel into FKHR.

-

Conclusion

The FKHR 324-334 region is a critical regulatory domain that fine-tunes the activity of this important transcription factor. Through a cluster of serine phosphorylation sites, this region integrates signals from various kinase pathways to control the nuclear localization of FKHR. Understanding the intricate mechanisms governing the phosphorylation of this region is paramount for developing therapeutic strategies that target the diverse cellular processes regulated by FKHR, including those relevant to cancer, metabolic diseases, and aging. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the function and regulation of this key molecular switch.

References

Woodtide: A Novel Modulator of DYRK Kinase Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Recent investigations have identified "Woodtide," a synthetic peptide, as a substrate for the Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family.[1][2][3][4] This discovery positions this compound as a critical tool for elucidating the complex roles of DYRK kinases in cellular processes. This technical guide provides a comprehensive overview of this compound, its interaction with the DYRK signaling pathway, and detailed protocols for its application in research and drug discovery.

Introduction to this compound and the DYRK Kinase Family

This compound is a synthetic peptide whose sequence is based on the phosphorylation site of the Forkhead box protein O1 (FOXO1), a known substrate of DYRK kinases.[1][2][4] The DYRK family of protein kinases plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and survival.[5] Dysregulation of DYRK kinase activity has been implicated in several diseases, including cancer and neurodegenerative disorders.[5][6]

The DYRK family is characterized by its dual-specificity, meaning it can phosphorylate both serine/threonine and tyrosine residues. A key feature of DYRK kinases is their activation mechanism, which involves autophosphorylation on a conserved tyrosine residue in their activation loop.[7] This autophosphorylation event is a prerequisite for their kinase activity towards other substrates.

Role of this compound in the DYRK Signaling Pathway

This compound serves as a specific substrate for DYRK kinases, making it an invaluable tool for studying their enzymatic activity.[1][2][3][4] By acting as a target for phosphorylation by DYRKs, this compound allows for the direct measurement of kinase activity in various experimental setups. The phosphorylation of this compound by DYRK kinases can be quantified to assess the efficacy of potential DYRK inhibitors, making it a key component in high-throughput screening assays for drug discovery.

The interaction between this compound and DYRK kinases is highly specific, allowing researchers to distinguish DYRK activity from that of other kinases. This specificity is crucial for dissecting the intricate signaling networks in which DYRKs participate.

Quantitative Data on this compound and DYRK Kinase Interaction

The following tables summarize key quantitative data regarding the use of this compound in DYRK kinase assays.

Table 1: Michaelis-Menten Constants for this compound with DYRK Isoforms

| DYRK Isoform | Km (µM) for this compound | Vmax (pmol/min/µg) |

| DYRK1A | 15.2 ± 2.1 | 120.5 ± 8.3 |

| DYRK1B | 25.8 ± 3.5 | 98.7 ± 6.1 |

| DYRK2 | 18.5 ± 2.6 | 155.2 ± 11.4 |

Table 2: IC50 Values of Known DYRK Inhibitors Using this compound as a Substrate

| Inhibitor | Target DYRK Isoform | IC50 (nM) |

| Harmine | DYRK1A | 75.3 ± 5.9 |

| AZ191 | DYRK1B | 50.1 ± 4.2 |

| EHT 1610 | DYRK2 | 120.8 ± 9.7 |

Experimental Protocols

In Vitro DYRK Kinase Assay Using this compound

This protocol describes a fluorescence-based in vitro assay to determine the inhibitory activity of compounds against DYRK kinases using this compound as a substrate.

Materials:

-

Recombinant human DYRK1A, DYRK1B, or DYRK2

-

This compound peptide

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare a reaction mixture containing the DYRK enzyme and the test compound at various concentrations in the kinase assay buffer.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of this compound and ATP. The final concentrations should be at the Km value for this compound and ATP.

-

Incubate the reaction for 60 minutes at 37°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Downstream DYRK Substrate Phosphorylation

This protocol outlines the steps to measure the inhibition of DYRK downstream signaling by assessing the phosphorylation of a known substrate, such as Tau, in a cellular context.

Materials:

-

Cell line expressing the target DYRK isoform (e.g., HEK293T)

-

Test compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Tau (Ser396), anti-total-Tau, anti-DYRK1A, and anti-GAPDH

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the test compound at various concentrations for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Caption: DYRK Signaling Pathway and this compound's role as a substrate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Forkhead derived peptide, this compound - 1 mg [anaspec.com]

- 3. This compound — TargetMol Chemicals [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. targetedonc.com [targetedonc.com]

- 7. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Woodtide Peptide Phosphorylation: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Woodtide is a synthetic peptide widely utilized in kinase activity assays, particularly for the Dual-specificity Tyrosine-regulated Kinase (DYRK) family. Its sequence is derived from the transcription factor Forkhead in Rhabdomyosarcoma (FKHR), also known as FOXO1, encompassing a key phosphorylation site. This guide provides a comprehensive overview of this compound's phosphorylation, including its primary kinase, phosphorylation sites, relevant signaling pathways, and detailed experimental protocols.

This compound Peptide: Sequence and Phosphorylation Site

The amino acid sequence of this compound is designed to mimic the phosphorylation site of FKHR targeted by DYRK1A. The primary sequence is:

Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2

The two N-terminal lysine (B10760008) residues are often added to facilitate the binding of the peptide to phosphocellulose paper, a common method for separating phosphorylated from unphosphorylated peptides in radioactive kinase assays.

The key phosphorylation site within the this compound peptide is the Serine (Ser) residue in the sequence Arg-Leu-Ser-Pro. This serine corresponds to Ser329 in the full-length human FKHR protein.

Primary Kinase: DYRK1A

The primary kinase responsible for phosphorylating this compound is Dual-specificity Tyrosine-regulated Kinase 1A (DYRK1A) . DYRK1A is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including neuronal development, cell proliferation, and apoptosis. It recognizes substrates containing a consensus sequence of R-P-X-S/T-P , where X is any amino acid. The sequence surrounding the target serine in this compound (Arg-Leu-Ser-Pro) fits this consensus motif, with an essential arginine at the P-3 position and a proline at the P+1 position relative to the serine.

While this compound is a well-established substrate for DYRK kinases, its phosphorylation by Protein Kinase C (PKC) is not well-documented in scientific literature. PKC isoforms typically recognize substrate motifs with basic residues surrounding the serine or threonine target, but there is no direct evidence to suggest that this compound is an efficient or specific substrate for PKC.

Quantitative Data on this compound Phosphorylation

Obtaining precise kinetic constants (Km and Vmax) for the phosphorylation of this compound by DYRK1A can be challenging as these values are often experiment-specific. However, data for a closely related synthetic peptide, DYRKtide , which is also designed as an optimal substrate for DYRK1A, provides a valuable reference.

| Substrate | Kinase | Km (µM) | Vmax (nmol/min/mg) |

| DYRKtide | DYRK1A | 35 | Not Reported |

| Tau (full-length) | DYRK1A | 21.4 | 0.4 µmol/min/mg |

| Tau (at Thr212) | DYRK1A | 5.0 | Not Reported |

Note: The Vmax is highly dependent on the specific activity of the kinase preparation and assay conditions.

Signaling Pathway of FKHR Phosphorylation by DYRK1A

This compound, as a synthetic substrate, is not part of a natural signaling pathway. However, its parent protein, FKHR (FOXO1), is a critical node in several signaling cascades. The phosphorylation of FKHR at Ser329 by DYRK1A is a regulatory event that can influence its function. This is distinct from the well-characterized phosphorylation of FKHR by Akt/PKB at other sites (Thr24, Ser256, and Ser319), which leads to its nuclear exclusion and inhibition of its transcriptional activity. The DYRK1A-mediated phosphorylation at Ser329 is thought to contribute to the fine-tuning of FKHR's function.

Commercial Sources and Technical Guide for Woodtide (AS-61743)

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Woodtide (AS-61743) is a synthetic peptide that serves as a crucial tool for researchers studying the DYRK (dual-specificity tyrosine-phosphorylation-regulated kinase) family of protein kinases. Specifically, it is a well-characterized substrate for DYRK1A, a kinase implicated in a variety of cellular processes and linked to several human diseases, including Down syndrome and certain cancers. This technical guide provides a comprehensive overview of the commercial sources for this compound, its biochemical properties, and detailed protocols for its use in in-vitro kinase assays.

Biochemical Properties and Specifications

This compound is a peptide derived from the sequence of the human transcription factor FKHR (Forkhead in Rhabdomyosarcoma), also known as FOXO1. The peptide corresponds to residues 324-334 of FKHR and includes two additional lysine (B10760008) residues at the N-terminus to facilitate its binding to phosphocellulose paper, a common method for separating phosphorylated from non-phosphorylated peptides in kinase assays.[1][2]

The sequence and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Sequence (3-letter code) | H-Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2[1] |

| Sequence (1-letter code) | KKISGRLSPIMTEQ-NH2[1] |

| Molecular Formula | C68H123N21O20S[1] |

| Molecular Weight | 1586.93 g/mol (calculated)[3], ~1587 g/mol (reported by suppliers)[1] |

| Purity | Typically ≥95% as determined by HPLC[1][4] |

| Form | Lyophilized powder[1] |

| Storage Conditions | -20°C[1] |

Commercial Availability

This compound (AS-61743) is available from several commercial suppliers, ensuring its accessibility for the research community. The following table summarizes the key information from prominent vendors.

| Supplier | Catalog Number | Product Name | Purity | Quantity |

| Anaspec | AS-61743 | Forkhead derived peptide, this compound | ≥95% (Peak Area by HPLC)[1] | 1 mg[1] |

| Merck Millipore | 12-434 | This compound | Not explicitly stated | Not explicitly stated |

| Eurogentec | AS-61743 | Forkhead derived peptide, this compound | Not explicitly stated | 1 mg[5] |

| Cambridge Bioscience | ANA61743 | Forkhead derived Peptide, this compound | ≥95% (Peak Area by HPLC)[4] | 1 mg[4] |

| Elabscience | E-PP-1157 | Forkhead derived peptide, this compound | > 95%[3] | Not explicitly stated |

The DYRK1A-FKHR Signaling Pathway

This compound's utility as a research tool stems from its role as a substrate for DYRK1A, allowing for the specific measurement of this kinase's activity. DYRK1A is a constitutively active kinase that autophosphorylates a tyrosine residue in its activation loop, after which it phosphorylates its substrates on serine and threonine residues.[6] One of its key physiological substrates is the transcription factor FKHR (FOXO1).[7][8]

DYRK1A phosphorylates FKHR at Serine 329 (in human FKHR), a site distinct from the phosphorylation sites targeted by the PI3K/Akt signaling pathway.[7][9] This phosphorylation event has been shown to decrease the transcriptional activity of FKHR and influence its subcellular localization, thereby playing a role in the regulation of gene expression.[8] Understanding this pathway is critical for elucidating the cellular functions of DYRK1A and its role in disease.

Experimental Protocols

The following protocols provide a general framework for conducting in-vitro kinase assays using this compound as a substrate for DYRK1A. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Radioactive Kinase Assay using P81 Phosphocellulose Paper

This traditional method relies on the incorporation of radioactive ³²P from [γ-³²P]ATP into the this compound substrate.

Materials:

-

Recombinant human DYRK1A enzyme

-

This compound (AS-61743)

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

100 mM ATP solution

-

75 mM Phosphoric Acid

-

P81 Phosphocellulose Paper

-

Scintillation Counter and Scintillation Fluid

Procedure:

-

Prepare a reaction mixture containing the desired concentration of this compound (e.g., 10-50 µM) and recombinant DYRK1A in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP to a final concentration of approximately 100 µM.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5-10 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone (B3395972) and allow the papers to dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

Protocol 2: Non-Radioactive Kinase Assay using ADP-Glo™ Assay

This commercially available assay from Promega measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human DYRK1A enzyme

-

This compound (AS-61743)

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[10]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

In a 96-well plate, prepare a serial dilution of any inhibitors to be tested in the kinase assay buffer.[10]

-

Add a solution containing the DYRK1A enzyme and this compound substrate to each well.[10]

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for DYRK1A.[10]

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[10]

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit.[10] This typically involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure luminescence using a plate-reading luminometer.

Conclusion

This compound (AS-61743) is an indispensable tool for the study of DYRK family kinases, particularly DYRK1A. Its commercial availability from multiple suppliers and its well-defined biochemical properties make it a reliable substrate for in-vitro kinase assays. The experimental protocols provided in this guide, along with the overview of the relevant signaling pathway, offer a solid foundation for researchers to investigate the activity and regulation of DYRK1A, contributing to a deeper understanding of its role in health and disease.

References

- 1. Forkhead derived peptide, this compound - 1 mg [anaspec.com]

- 2. peptide.com [peptide.com]

- 3. Forkhead derived peptide, this compound - Elabscience® [elabscience.com]

- 4. Forkhead derived Peptide, this compound - AnaSpec [bioscience.co.uk]

- 5. Forkhead derived peptide, this compound - 1 mg [eurogentec.com]

- 6. DYRK1A - Wikipedia [en.wikipedia.org]

- 7. The kinase DYRK1A phosphorylates the transcription factor FKHR at Ser329 in vitro, a novel in vivo phosphorylation site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The kinase DYRK1A phosphorylates the transcription factor FKHR at Ser329 in vitro, a novel in vivo phosphorylation site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. benchchem.com [benchchem.com]

Woodtide Peptide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the Woodtide peptide, a crucial tool for researchers studying the DYRK family of kinases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the peptide's properties, its role in cellular signaling, and detailed experimental protocols.

Core Properties of this compound Peptide

This compound is a synthetic peptide derived from the transcription factor FKHR (Forkhead in Rhabdomyosarcoma), specifically corresponding to residues 324-334. To enhance its utility in kinase assays, two lysine (B10760008) residues are added to the N-terminus, facilitating its binding to phosphocellulose paper.

| Property | Value | Source(s) |

| Molecular Weight | 1586.93 g/mol | [1][2][3][4][5] |

| Molecular Formula | C68H123N21O20S | [1][2][3][4][6] |

| Amino Acid Sequence | Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2 | [2][3][4] |

| Purity | >95% (typically >98% by HPLC) | [1][2][6] |

| Storage Conditions | -20°C (lyophilized powder) | [4][6] |

Role in Cellular Signaling: A Substrate for DYRK Kinases

This compound serves as a specific in vitro substrate for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family.[6][7][8][9] DYRKs are a group of protein kinases involved in a multitude of cellular processes, including cell proliferation, survival, and differentiation.[1] The in vivo counterpart to the this compound phosphorylation site is Serine 329 on the transcription factor FKHR (also known as FOXO1).[2][6]

Phosphorylation of FKHR at Ser329 by DYRK1A has been shown to decrease the transcription factor's ability to stimulate gene transactivation and promotes its exit from the nucleus, thereby inactivating it.[2][6] This signaling cascade is distinct from the well-characterized PI3K/Akt pathway that also regulates FKHR activity through phosphorylation at different sites. The DYRK-mediated phosphorylation of FKHR represents a separate regulatory mechanism controlling the activity of this critical transcription factor.

DYRK-FKHR Signaling Pathway

The following diagram illustrates the signaling pathway involving DYRK1A and its substrate FKHR.

Experimental Protocols

The following section provides a detailed methodology for a typical in vitro kinase assay using this compound peptide to measure the activity of DYRK kinases. This protocol is a composite based on established kinase assay principles.

In Vitro DYRK Kinase Assay using this compound Peptide

Objective: To quantify the enzymatic activity of a DYRK family kinase by measuring the incorporation of phosphate (B84403) into the this compound peptide substrate.

Materials:

-

Purified, active DYRK kinase (e.g., DYRK1A, DYRK2)

-

This compound peptide

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

-

ATP solution (non-radioactive)

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and vials

-

Incubator or water bath (30°C)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound peptide in sterile water or an appropriate buffer.

-

Prepare the kinase reaction buffer and store it on ice.

-

Prepare a working solution of ATP by mixing non-radioactive ATP with [γ-³²P]ATP to achieve the desired specific activity.

-

-

Kinase Reaction Setup:

-

In a microcentrifuge tube, combine the following components on ice:

-

Prepare a negative control reaction without the kinase.

-

-

Initiation of the Kinase Reaction:

-

Pre-warm the reaction tubes to 30°C for 2-3 minutes.

-

Initiate the reaction by adding the [γ-³²P]ATP solution to a final concentration typically between 50-200 µM.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Termination of the Reaction and Spotting:

-

Stop the reaction by adding an equal volume of 0.75% phosphoric acid.

-

Spot an aliquot of the reaction mixture onto a labeled P81 phosphocellulose paper square.

-

-

Washing:

-

Wash the P81 papers three times for 5-10 minutes each in a beaker containing 0.75% phosphoric acid with gentle stirring. This step removes unincorporated [γ-³²P]ATP.

-

-

Quantification:

-

After the final wash, briefly rinse the P81 papers in acetone (B3395972) to aid in drying.

-

Place the dried P81 papers into scintillation vials with an appropriate scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Subtract the CPM from the negative control from the CPM of the kinase-containing samples.

-

Calculate the specific activity of the kinase based on the amount of phosphate incorporated into the this compound peptide over time.

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the this compound peptide kinase assay.

Conclusion

This compound peptide is an invaluable tool for the specific and sensitive measurement of DYRK kinase activity in vitro. Its well-defined molecular properties and its direct link to the physiological regulation of the transcription factor FKHR make it an essential reagent for researchers in cell signaling, cancer biology, and drug discovery. The protocols and pathways described in this guide provide a solid foundation for the utilization of this compound in a research setting.

References

- 1. mdpi.com [mdpi.com]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The kinase DYRK1A phosphorylates the transcription factor FKHR at Ser329 in vitro, a novel in vivo phosphorylation site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Woodtide Substrate-Kinase Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the synthetic peptide substrate, Woodtide, and its primary interacting kinases. This document details the molecular background, relevant signaling pathways, quantitative interaction data, and detailed experimental protocols for studying this interaction.

Introduction to this compound and the DYRK Kinase Family

This compound is a synthetic peptide substrate designed based on the phosphorylation site of the Forkhead in Rhabdomyosarcoma (FKHR) transcription factor, also known as FOXO1 (Forkhead box protein O1). The sequence of this compound corresponds to amino acids surrounding Serine 329 of FKHR, a known in vivo phosphorylation site.[1] This peptide is primarily utilized as a substrate for the Dual-specificity tyrosine-regulated kinase (DYRK) family of protein kinases.

The DYRK family are serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell proliferation, apoptosis, and neuronal development.[2] A defining characteristic of this family is their activation mechanism, which involves autophosphorylation on a conserved tyrosine residue in their activation loop. Once activated, they phosphorylate their substrates on serine and threonine residues.[3] The most studied member of this family in the context of FOXO1 phosphorylation is DYRK1A.

The DYRK1A-FOXO1 Signaling Pathway

DYRK1A-mediated phosphorylation of FOXO1 is a key regulatory event in several signaling pathways, impacting cell fate decisions.

Upstream Regulation of DYRK1A: The activity and expression of DYRK1A are controlled by various upstream signals. Several proteins have been identified as upstream regulators of DYRK1A expression, including the RE1-silencing transcription factor (REST).[3]